molecular formula C14H21NO2 B13864836 Benzyl 7-aminoheptanoate CAS No. 64054-48-4

Benzyl 7-aminoheptanoate

Cat. No.: B13864836
CAS No.: 64054-48-4
M. Wt: 235.32 g/mol
InChI Key: IGIUOXOEWODHNE-UHFFFAOYSA-N
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Description

Benzyl 7-aminoheptanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of heptanoic acid, where the carboxyl group is esterified with benzyl alcohol, and the terminal carbon is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-aminoheptanoate typically involves the esterification of 7-aminoheptanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines or alcohols.

    Substitution: Substituted aminoheptanoate derivatives.

Scientific Research Applications

Benzyl 7-aminoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which Benzyl 7-aminoheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    7-Aminoheptanoic acid: A precursor in the synthesis of Benzyl 7-aminoheptanoate.

    Benzyl benzoate: Shares the benzyl ester functional group but lacks the amino substitution.

    6-Aminohexanoic acid: Similar structure but with one less carbon in the chain.

Uniqueness: this compound is unique due to the presence of both the benzyl ester and amino functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications.

Properties

CAS No.

64054-48-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

benzyl 7-aminoheptanoate

InChI

InChI=1S/C14H21NO2/c15-11-7-2-1-6-10-14(16)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2

InChI Key

IGIUOXOEWODHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCN

Origin of Product

United States

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